REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]([CH3:8])=[CH:5][C:6]=1[SH:7].[CH2:9]([SH:14])[CH2:10][CH:11]([CH3:13])[CH3:12].C(=O)([O-])[O-].[Na+].[Na+].II>C(OCC)C.O>[CH3:1][C:2]1[O:3][C:4]([CH3:8])=[CH:5][C:6]=1[S:7][S:14][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12] |f:2.3.4|
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
CC=1OC(=CC1S)C
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)S
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.0075 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.0075 mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Type
|
CUSTOM
|
Details
|
with stirring to the reaction mass
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
The reaction mass is then stirred for a period of 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
|
Smiles
|
CC=1OC(=CC1SSCCC(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |